molecular formula C15H17NO2 B009651 2,4-Dimethoxybenzhydrylamine CAS No. 106864-38-4

2,4-Dimethoxybenzhydrylamine

Cat. No. B009651
M. Wt: 243.3 g/mol
InChI Key: IMEJKJODGOOFNC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzhydrylamines, including variants like 2,4-dimethoxybenzhydrylamine, typically involves the addition of Grignard reagents to benzonitriles followed by reduction. An optimized method for synthesizing 4,4'-dimethoxybenzhydrylamine showcases the use of sodium borohydride for reduction, allowing for mild conditions and straightforward handling (Dejaegher, Mangelinckx, & Kimpe, 2002).

Molecular Structure Analysis

Understanding the molecular structure of 2,4-dimethoxybenzhydrylamine involves examining its crystalline structure and bonding characteristics. The crystal structure of related benzhydrylamine derivatives provides insights into their hydrogen-bonding patterns and molecular conformations, which are crucial for predicting the reactivity and physical properties of these compounds (Dunkers, Zárate, & Ishida, 1996).

Chemical Reactions and Properties

Benzhydrylamines undergo various chemical reactions, highlighting their chemical properties. For example, the Strecker synthesis demonstrates the reactivity of benzhydrylamines with aldehydes and HCN to afford α-aminonitriles, showcasing their utility in synthesizing chiral amino acids (Takamatsu et al., 2017). Additionally, the synthesis of Schiff bases from dimethoxybenzenamines and their evaluation for antioxidant activity illustrate the diverse reactivity and potential applications of these compounds (Aziz et al., 2014).

Physical Properties Analysis

The physical properties of benzhydrylamines, including 2,4-dimethoxybenzhydrylamine, can be deduced from their molecular structure and hydrogen bonding characteristics. Studies on model dimers for benzoxazine-based phenolic resins, for example, offer insights into their crystalline, quenched, and molten phases, as well as their solution behavior, which is essential for understanding their solubility, stability, and reactivity (Dunkers, Zárate, & Ishida, 1996).

Chemical Properties Analysis

The chemical properties of 2,4-dimethoxybenzhydrylamine are exemplified by its reactivity in synthetic routes, such as the formation of α-aminonitriles via the Strecker synthesis, which is pivotal for producing chiral amino acids with high enantioselectivity (Takamatsu et al., 2017). Furthermore, the synthesis of Schiff bases from dimethoxybenzenamines underscores the compound's utility in creating structures with potential antioxidant properties, highlighting its chemical versatility and potential for further applications in organic synthesis (Aziz et al., 2014).

Scientific Research Applications

  • Protection of Tetrazole in Synthesis : The 2,4-dimethoxybenzyl group is effective in protecting tetrazoles, facilitating the efficient synthesis of olmesartan medoxomil through a few steps (Seki, 2015).

  • Amide Protecting Group in Glycosylation : It serves as an amide protecting group for 2-acetamido glycosyl donors, leading to higher glycosylation yields (Kelly & Jensen, 2001).

  • Precursor for Peptide Synthesis : This compound is a useful precursor for solid-phase peptide synthesis using the fluorenylmethoxycarbonyl method (Funakoshi et al., 1988).

  • Glycosphingolipid Purification : Highly substituted benzhydrylamine resin (BHAR) is effective for purifying neutral glycosphingolipids and negatively charged gangliosides from rat brain extracts (Carvalho et al., 2000).

  • Strecker Synthesis : Modification of benzhydrylamine from achiral to chiral enhances stereoselectivity in Strecker reactions, useful for synthesizing enantioenriched compounds (Takamatsu et al., 2017).

  • Synthesis of Novel Psychoactive Substances : Its derivatives have potential as novel psychoactive substances due to structural similarities to amphetamine and NBOMe drugs (Abiedalla et al., 2021).

  • Synthesis of Hallucinogenic Drugs : N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs show varying hallucinogenic effects (Zuba & Sekuła, 2013).

  • Synthesis of Human CCK Analogues : It has been used in the synthesis of human CCK26-33 and CCK-33 related analogues (Miranda et al., 1993).

  • Synthesis Method Development : Studies demonstrate methods for synthesizing substituted benzhydrylamines (Dejaegher et al., 2002).

  • MBHA Resin Synthesis : It's used in the new synthesis of MBHA resin, a solid support for carboxamide and peptide C-terminal amide synthesis (Lee et al., 2008).

Safety And Hazards

The safety and hazards associated with 2,4-Dimethoxybenzhydrylamine are not specified in the search results.


Future Directions

The future directions for the study and application of 2,4-Dimethoxybenzhydrylamine are not specified in the search results.


Relevant Papers


One relevant paper found discusses the synthesis of human CCK26-33 and CCK-33 related analogues on 2,4-DMBHA3. However, the specific details of the paper are not provided in the search results.


Please note that this information is based on the available search results and may not be comprehensive or up-to-date.


properties

IUPAC Name

(2,4-dimethoxyphenyl)-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-17-12-8-9-13(14(10-12)18-2)15(16)11-6-4-3-5-7-11/h3-10,15H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEJKJODGOOFNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(C2=CC=CC=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80910138
Record name 1-(2,4-Dimethoxyphenyl)-1-phenylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80910138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethoxybenzhydrylamine

CAS RN

106864-38-4
Record name 2,4-Dimethoxy-α-phenylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106864-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethoxybenzhydrylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106864384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,4-Dimethoxyphenyl)-1-phenylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80910138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
MTM Miranda, RA Liddle, JE Rivier - Journal of medicinal …, 1993 - ACS Publications
Cholecystokinin (CCK) is a hormone originally isolated from porcine intestinal mucosa by Ivy and Oldberg1 and described as a linear 33-amino acid peptide containing at The …
Number of citations: 20 pubs.acs.org
B Penke, J Rivier - The Journal of Organic Chemistry, 1987 - ACS Publications
We have investigated new routes for the synthesis of acid-sensitive amino acids using JV-fluorenylmethoxycarbonyl amino acids and mild acid labile side chain protection in order to …
Number of citations: 83 pubs.acs.org
J Rivier, R Galyean, L Simon, LJ Cruz, BM Olivera… - Biochemistry, 1987 - ACS Publications
Revised Manuscript Received October 8, 1987 abstract: The total synthesis of the Gla-containing “sleeper” peptide (Gly-Glu-Gla-Gla-Leu-Gln-Gla-Asn-Gln-Gla-Leu-Ile-Arg-Gla-Lys-Ser-…
Number of citations: 155 pubs.acs.org
LM Varanda, MTM Miranda - The Journal of peptide research, 1997 - Wiley Online Library
A systematic investigation of solid‐phase peptide synthesis at elevated temperatures using the well‐known aggregating peptide acyl carrier protein (65–74) and the unsulfated …
Number of citations: 81 onlinelibrary.wiley.com
C Miller, JF Hernandez, AG Craig, J Dykert… - Analytica chimica acta, 1991 - Elsevier
Synthetic peptides (up to 40 residues in length) are routinely purified and characterized by reversed-phase liquid chromatography (RP-LC). However, as the peptide size is further …
Number of citations: 7 www.sciencedirect.com
S Funakoshi, E Murayama, L Guo… - Collection of …, 1988 - cccc.uochb.cas.cz
Usefulness of a dimethoxybenzhydrylamine derivative, 3-(3-(Fmoc-amino-4-methoxyphenylmethyl)-4-methoxyphenyl)propionic acid, for Fmoc-based solid phase synthesis of peptide …
Number of citations: 15 cccc.uochb.cas.cz
MP Samant, JE Rivier - Tetrahedron letters, 2007 - Elsevier
We report the synthesis of racemic Alloc-Ncy(Tmob)–OH, the resolution of its methyl ester and demonstrate its application to form a norcystine bridge in octreotide-amide using the Fmoc …
Number of citations: 4 www.sciencedirect.com
LZ Yan, JP Mayer - The Journal of Organic Chemistry, 2003 - ACS Publications
A solid-phase method for the preparation of C-terminal amino-alcohol-containing peptides using activated Wang resin is presented. A diverse set of (fluorenylmethoxy)carbonyl (Fmoc) …
Number of citations: 38 pubs.acs.org
K Akaji, N FUJII, F TOKUNAGA, T MIYATA… - Chemical and …, 1989 - jstage.jst.go.jp
Studies on Peptides. CLXVIIIf’Z’ Syntheses of Three Peptides Isolated from Horseshoe Crab Page 1 October 1989 Chem. Pharm. Bull. 37(10) 2661—2664 (1989) 2661 Studies on …
Number of citations: 48 www.jstage.jst.go.jp
C Choma, H Gratkowski, JD Lear… - Nature structural …, 2000 - nature.com
In membrane proteins, the extent to which polarity, hydrogen bonding, and van der Waals packing interactions of the buried, internal residues direct protein folding and association of …
Number of citations: 481 www.nature.com

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